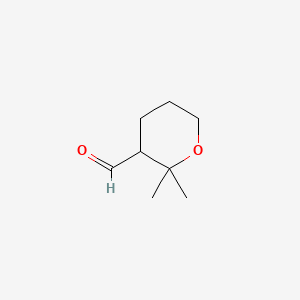
Methyl hexanoate - d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl hexanoate - d5 is a deuterated form of methyl hexanoate, where five hydrogen atoms are replaced by deuterium. Methyl hexanoate itself is the fatty acid methyl ester of hexanoic acid (caproic acid), a colorless liquid organic compound with the chemical formula CH₃(CH₂)₄COOCH₃ . It is found naturally in many foods and has a role as a plant metabolite .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl hexanoate - d5 can be synthesized by the esterification of hexanoic acid with deuterated methanol (CD₃OD). The reaction typically requires an acid catalyst such as sulfuric acid (H₂SO₄) and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods: Industrial production of methyl hexanoate involves the esterification of hexanoic acid with methanol in the presence of an acid catalyst. The process is scaled up to produce multi-tonne quantities for use as a flavoring agent .
Types of Reactions:
Oxidation: Methyl hexanoate can undergo oxidation to form hexanoic acid.
Reduction: Reduction of methyl hexanoate can yield hexanol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used under basic conditions.
Major Products:
Oxidation: Hexanoic acid.
Reduction: Hexanol.
Substitution: Various amides or esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl hexanoate - d5 is used in various scientific research applications:
Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry for tracing and quantification studies.
Biology: It serves as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the flavor and fragrance industry to mimic the flavor of pineapple and other fruits.
Wirkmechanismus
The mechanism of action of methyl hexanoate - d5 involves its metabolism and incorporation into biological systems. As a deuterated compound, it is used to study the metabolic pathways and interactions with enzymes and other molecular targets. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in mass spectrometry studies.
Vergleich Mit ähnlichen Verbindungen
Ethyl hexanoate: Similar ester with an ethyl group instead of a methyl group.
Propyl hexanoate: Similar ester with a propyl group.
Butyl hexanoate: Similar ester with a butyl group.
Uniqueness: Methyl hexanoate - d5 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This property allows for more accurate and detailed analysis in various scientific research applications compared to its non-deuterated counterparts .
Eigenschaften
CAS-Nummer |
1394230-20-6 |
|---|---|
Molekularformel |
C7H9D5O2 |
Molekulargewicht |
135.22 |
Reinheit |
95% min. |
Synonyme |
Methyl hexanoate - d5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-but-2-en-2-yl]-5-propan-2-ylpyridine](/img/structure/B591041.png)









